SSD114 hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- In vitro and in vivo pharmacological characterization of SSD114 : SSD114 has been identified as a novel positive allosteric modulator (PAM) of the GABAB receptor, enhancing the effects of receptor agonists with minimal side effects. The study provides insight into SSD114's potentiation of GABA-stimulated binding, indicating its selectivity as a GABAB PAM. The compound has shown effectiveness in potentiating baclofen-induced sedation/hypnosis in mice without direct effects when tested alone. This suggests SSD114's potential utility in GABAB-receptor research, highlighting its distinct chemical structure compared to known GABAB PAMs (Porcu et al., 2016).

Wissenschaftliche Forschungsanwendungen

Polyamine Analogue-Induced Programmed Cell Death SSD114 hydrochloride is a polyamine analogue that demonstrates phenotype-specific cytotoxic activity in cancer research. Specifically, it leads to the induction of programmed cell death (PCD) in sensitive cell types, partially through oxidative stress caused by hydrogen peroxide production. This mechanism highlights its potential as an antineoplastic agent (Ha et al., 1997).

GABAB Positive Allosteric Modulation SSD114 has been characterized as a positive allosteric modulator (PAM) of the GABAB receptor. Its effectiveness in enhancing the potency of GABA in in vitro assays and potentiating baclofen-induced sedation/hypnosis in mice has been demonstrated. This suggests its utility in the GABAB-receptor research field and potential for exploring novel therapeutic pathways (Porcu et al., 2016).

Wirkmechanismus

Target of Action

SSD114 hydrochloride is a novel positive allosteric modulator of the GABAB receptor . The GABAB receptor is a type of GABA receptor, which is a major inhibitory neurotransmitter in the central nervous system.

Mode of Action

In the presence of GABA, this compound significantly increases the stimulation induced by GABA alone . Specifically, this compound, added at certain concentrations, induces a leftward shift of the GABA concentration-response curve with a slight concomitant increase of maximal GABA stimulation at the highest concentration .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic signaling pathway . By acting as a positive allosteric modulator of the GABAB receptor, this compound enhances the potency of GABA, leading to increased inhibitory neurotransmission.

Result of Action

The action of this compound results in enhanced GABAergic signaling, which leads to increased inhibitory neurotransmission . This can have various effects at the molecular and cellular level, depending on the specific context within the nervous system.

Eigenschaften

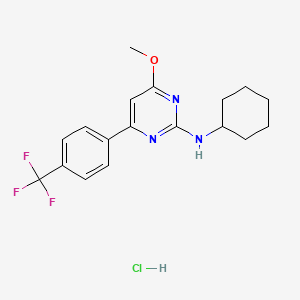

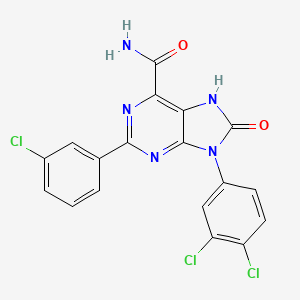

IUPAC Name |

N-cyclohexyl-4-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3O.ClH/c1-25-16-11-15(12-7-9-13(10-8-12)18(19,20)21)23-17(24-16)22-14-5-3-2-4-6-14;/h7-11,14H,2-6H2,1H3,(H,22,23,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQSTPASDICGCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)C2=CC=C(C=C2)C(F)(F)F)NC3CCCCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2498053.png)

![N-[(1-Methyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2498057.png)

![Spiro[2.4]heptan-2-ylmethanamine;hydrochloride](/img/structure/B2498060.png)

![3-bromo-N-{2-[cyclopropyl(methyl)amino]ethyl}-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2498062.png)

![Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2498067.png)

![1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2498070.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2498074.png)

![5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2498076.png)